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H-Cit-PABA

Cat. No.: B12107071
M. Wt: 280.32 g/mol
InChI Key: KJJITHAVZJBOHG-UHFFFAOYSA-N
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Description

Conceptual Framework of H-Cit-PABA in Peptide and Linker Chemistry

In peptide and linker chemistry, this compound often functions as a crucial component of cleavable linkers designed to connect two molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a cytotoxic drug). The incorporation of citrulline and a modified PABA unit provides specific chemical handles and properties essential for linker design.

A prominent example of this compound's application is its presence in the Val-Cit-PABA sequence, a widely utilized dipeptide-based linker in antibody-drug conjugates (ADCs). acs.orgmedchemexpress.comscripps.edujst.go.jpglpbio.comcaymanchem.commdpi.comresearchgate.net This linker is strategically designed to be stable in systemic circulation but undergo cleavage within the target cell, often mediated by lysosomal enzymes like cathepsin B, which are frequently overexpressed in cancer cells. caymanchem.commdpi.com Upon enzymatic cleavage of the valine-citrulline peptide bond, the PABA-containing portion undergoes a self-immolative 1,6-elimination, releasing the free drug payload. mdpi.com This mechanism facilitates the targeted delivery and intracellular release of potent cytotoxic agents, thereby enhancing the selectivity and efficacy of ADCs while minimizing systemic toxicity. mdpi.comgoogle.com

The conceptual framework thus positions this compound as a versatile building block in the construction of sophisticated molecular delivery systems that rely on controlled release mechanisms triggered by specific biological cues.

Current Research Landscape and Future Directions for this compound Analogues

The current research landscape for this compound and its analogues is largely dominated by their application in the development of antibody-drug conjugates and other targeted delivery systems. The Val-Cit-PABA linker, incorporating the this compound structure, remains a benchmark in ADC design due to its favorable cleavage properties mediated by cathepsin B, enabling the targeted release of cytotoxic payloads in the tumor microenvironment. acs.orgmedchemexpress.comscripps.edujst.go.jpglpbio.comcaymanchem.commdpi.comresearchgate.net

Ongoing research explores modifications and analogues of the Val-Cit-PABA linker to optimize factors such as linker stability in circulation, efficiency of enzymatic cleavage, and the release kinetics of the attached drug. This includes investigating alternative peptide sequences, different attachment points to the antibody and drug, and the incorporation of additional chemical moieties like polyethylene (B3416737) glycol (PEG) to influence pharmacokinetic properties. medchemexpress.comglpbio.com For instance, linkers like Mal-PEG2-Val-Cit-PABA are being studied, which include PEG units to enhance solubility and stability. glpbio.com

Beyond ADCs, the core concept of utilizing PABA-containing structures in cleavable linkers is being explored in other prodrug strategies aimed at targeted drug delivery. google.comrutgers.eduresearchgate.net The inherent properties of PABA and its derivatives continue to make them attractive scaffolds for developing new compounds with potential therapeutic applications, including investigations into their roles in neuropsychiatric disorders, as antimicrobial agents, and as cytotoxic agents, suggesting future directions for the exploration of this compound analogues in diverse therapeutic areas. mdpi.comnih.govresearchgate.nettandfonline.comufms.brexplorationpub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O3 B12107071 H-Cit-PABA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJITHAVZJBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Investigations of H Cit Paba Linker Functionality

Enzymatic Cleavage Mechanisms of PABA-Containing Peptide Linkers

The efficacy of drug-linker conjugates utilizing the H-Cit-PABA system is fundamentally dependent on their susceptibility to enzymatic cleavage in the desired biological compartment. This process is primarily mediated by lysosomal proteases, which recognize specific peptide sequences within the linker, initiating a cascade that culminates in the release of the active therapeutic agent.

Cathepsin B, a lysosomal cysteine protease, is a key enzyme implicated in the cleavage of PABA-containing peptide linkers. nih.govresearchgate.net Its proteolytic activity is characterized by a degree of substrate specificity, which is crucial for the selective release of the conjugated drug within the target cells, where this enzyme is often upregulated. nih.govresearchgate.net

Research has demonstrated that Cathepsin B efficiently recognizes and cleaves dipeptide sequences, with the valine-citrulline (Val-Cit) motif being a particularly effective substrate. nih.gov This specificity is attributed to the interactions between the amino acid residues of the linker and the binding pockets of the enzyme. While the Val-Cit linker is widely studied, other dipeptides such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) have also been utilized. nih.gov The catalytic efficiency of Cathepsin B for various substrates can be influenced by the pH of the environment, with optimal activity typically observed in the acidic milieu of the lysosome. nih.gov This pH-dependent activity further contributes to the selective release of the drug within the target cellular compartment, minimizing premature cleavage in the bloodstream.

SubstrateDescriptionReference
Valine-Citrulline (Val-Cit)A dipeptide sequence highly susceptible to cleavage by Cathepsin B, widely used in linker design. nih.gov
Valine-Alanine (Val-Ala)Another dipeptide substrate recognized and cleaved by Cathepsin B. nih.gov
Phenylalanine-Lysine (Phe-Lys)A dipeptide linker that can also be cleaved by Cathepsin B. nih.gov

Following the enzymatic cleavage of the peptide portion of the linker by Cathepsin B, the liberation of the active drug is facilitated by the self-immolative nature of the p-aminobenzylcarbamate (PABC) spacer. researchgate.net This spontaneous chemical cascade is a critical design feature that ensures the release of the payload in its unmodified, active form.

The cleavage of the amide bond between the citrulline residue and the PABC moiety initiates the process. This enzymatic action unmasks an amino group on the PABC spacer, which then triggers a 1,6-elimination reaction. researchgate.net This intramolecular electronic cascade results in the fragmentation of the PABC spacer into p-aminobenzylquinone methide and the release of the carbamate-linked drug. The highly unstable quinone methide is subsequently hydrolyzed by the aqueous environment. This traceless linker strategy is advantageous as it does not leave a residual linker fragment attached to the drug, which could otherwise impair its pharmacological activity. nih.gov

The rate at which the active drug is released from its conjugate is a critical parameter that influences its therapeutic efficacy. The kinetics of this process are governed by both the rate of enzymatic cleavage and the subsequent self-immolation of the PABC spacer.

Linker SystemKey Kinetic FeaturesReference
Val-Cit-PABCRapid cleavage by Cathepsin B followed by efficient self-immolation. researchgate.net
GPLG-PABCDemonstrated fast Cathepsin B cleavage, with higher stability at acidic pH compared to other linkers. acs.orgacs.org

Research on p-Aminobenzoate (PABA) Biosynthesis Pathways

p-Aminobenzoic acid (PABA) is not only a crucial component of the this compound linker but also an essential metabolite in many organisms, serving as a precursor for the synthesis of folates. nih.govpatsnap.com Understanding the biosynthetic pathways of PABA provides fundamental insights into cellular metabolism and offers potential targets for antimicrobial drug development.

The biosynthesis of PABA from the central metabolite chorismate is a two-step enzymatic process in organisms like Escherichia coli. nih.govnih.gov This pathway involves three key enzymes: PabA, PabB, and PabC. nih.gov

PabA and PabB work in concert as a heterodimeric complex called aminodeoxychorismate (ADC) synthase. nih.govwikipedia.org PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia (B1221849). nih.gov This ammonia is then channeled to the PabB subunit, which catalyzes the addition of the amino group to chorismate, forming 4-amino-4-deoxychorismate (ADC). nih.govwikipedia.org In the absence of PabA, PabB can utilize ammonia directly, albeit less efficiently. pnas.org The final step is catalyzed by ADC lyase, or PabC, which converts ADC to PABA and pyruvate. nih.govwikipedia.org In some organisms, such as plants and certain fungi, the functionalities of PabA and PabB are fused into a single bifunctional protein. pnas.org

EnzymeFunctionOrganism ExampleReference
PabAGlutamine amidotransferase subunit of ADC synthaseE. coli nih.gov
PabBSynthase subunit of ADC synthase; converts chorismate to ADCE. coli nih.govwikipedia.org
PabC4-amino-4-deoxychorismate (ADC) lyase; converts ADC to PABAE. coli nih.gov
Bifunctional PabA-PabBFused protein with both glutamine amidotransferase and synthase activitiesPlants, Fungi pnas.org

The enzymatic conversion of chorismate to PABA involves a series of well-orchestrated chemical reactions. Mechanistic studies have provided detailed insights into the catalytic actions of the biosynthetic enzymes.

The PabA/PabB complex exhibits allosteric regulation, where the binding of chorismate to PabB enhances the glutaminase (B10826351) activity of PabA. researchgate.netnih.gov Kinetic studies have revealed a glutaminase kcat of 17 min-1 for the E. coli PabA/PabB complex, which doubles in the presence of chorismate. nih.gov The reaction mechanism is proposed to proceed through an ordered bi-bi mechanism where chorismate binds first. asm.orgnih.gov The ammonia generated by PabA is channeled to the active site of PabB, where it acts as a nucleophile, attacking the chorismate molecule. ebi.ac.uk

While the term "radical relay" is more commonly associated with other enzymatic systems, such as those involving radical S-adenosylmethionine (SAM) enzymes, the biosynthesis of PABA from chorismate primarily proceeds through polar reaction mechanisms. dntb.gov.uafrontiersin.org The key steps involve nucleophilic attack and elimination reactions facilitated by the active site residues of the Pab enzymes.

Influence on Folate Metabolism Research

Para-aminobenzoic acid (PABA) is a critical intermediate in the synthesis of folates in many bacteria, yeasts, and plants. nih.govmdpi.com This essential role places the folate metabolic pathway and its components, including PABA, at the center of significant research, particularly in the development of antimicrobial agents. nih.gov The principle behind this research is that minimal structural alterations to PABA can lead to the inhibition of enzymes that utilize it or are involved in subsequent metabolic steps. nih.gov A classic example is the sulfonamide class of antibiotics, which act as structural analogues of PABA to competitively inhibit dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis. nih.gov

The incorporation of PABA into more complex structures, such as the this compound (L-Citrulline-p-aminobenzoic acid) linker, fundamentally alters its biochemical role, shifting its function from a metabolic precursor to a structural component. Research into other PABA conjugates provides a clear model for this functional shift. For instance, in plants, PABA is predominantly found as its glucose ester, pABA-Glc. nih.govescholarship.org The formation of this ester, catalyzed by UDP-glucose:pABA acyl-glucosyltransferase, effectively prevents the PABA moiety from directly participating in folate synthesis. nih.govescholarship.org This is because the hydrophilic pABA-Glc conjugate is sequestered in the vacuole, away from the mitochondrial site of folate synthesis. nih.govescholarship.org Studies have identified that the primary enzyme responsible for this glucosylation has an apparent Michaelis constant (Km) for PABA of 0.12 mM. nih.govescholarship.org

This demonstrates that conjugation can reroute PABA away from its primary metabolic fate. Therefore, the influence of the this compound linker on folate metabolism research is not as a direct modulator but as part of a broader strategy in chemical biology. By linking PABA to peptides, researchers can create tools to study cellular transport or to serve as structural scaffolds in larger molecules, leveraging the well-established chemistry of PABA without engaging the folate pathway directly. nih.govresearchgate.net The extensive use of PABA derivatives in drug design is a testament to the versatility of this compound, with PABA-containing linkers representing a specific application where its primary function is structural rather than metabolic. nih.govresearchgate.net

Substrate Design and Specificity Profiling of this compound Analogues

The this compound linker is a component of the broader and well-characterized Val-Cit-PABA system, which is frequently employed as a cleavable linker in the design of antibody-drug conjugates (ADCs). nih.govnih.gov This linker's design is predicated on a specific biochemical mechanism: the dipeptide portion (e.g., Val-Cit) serves as a substrate for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. nih.gov Following enzymatic cleavage of the amide bond between citrulline and the PABA moiety, the PABA component functions as a self-immolative spacer, undergoing a spontaneous 1,6-elimination to release an attached therapeutic agent. nih.gov

Substrate Design

The design of these linkers is a critical determinant of their efficacy, with minor changes to the peptide sequence leading to significant differences in cleavage efficiency and specificity. Researchers actively investigate various peptide sequences to fine-tune the rate of drug release. A direct comparison between the Val-Cit and Val-Ala dipeptide linkers revealed that the Val-Cit construct was cleaved at a slightly faster rate by lysosomal enzymes, resulting in a more rapid release of the conjugated payload. nih.gov This highlights how substrate design can modulate the activation kinetics of a therapeutic conjugate. nih.gov

Beyond optimizing the peptide sequence, substrate design also involves comparing different classes of linkers to achieve the desired biological activity. In the development of a dual-inhibitor drug conjugate, linkers based on different chemistries—including an alkyl chain, PEG-4, a disulfide bond, and the Val-Cit-PABA (VC-PABA) system—were evaluated. acs.org The resulting data showed that the choice of linker had a profound impact on the conjugate's antiproliferative activity, with the disulfide-linked conjugate showing superior potency in certain cancer cell lines compared to the VC-PABA-linked version. acs.org

Table 1: Comparison of Antiproliferative Activity (IC₅₀ in μM) of Drug Conjugates with Different Linkers in Various Cancer Cell Lines acs.org
Compound IDLinker TypeHCT116SJSA-1A549
ZM411Alkyl0.015 ± 0.0020.17 ± 0.020.13 ± 0.01
ZM412PEG-40.016 ± 0.0010.14 ± 0.020.11 ± 0.01
ZM413Disulfide0.005 ± 0.0010.07 ± 0.010.05 ± 0.01
ZM416VC-PABA0.031 ± 0.0040.11 ± 0.010.08 ± 0.01

Specificity Profiling

A crucial aspect of linker design is ensuring its stability in systemic circulation while allowing for efficient cleavage at the target site. nih.gov The Val-Cit-PABA linker is noted for its high stability in plasma, which minimizes premature drug release and potential off-target toxicity. nih.gov Specificity profiling involves rigorous biochemical investigation to confirm this differential stability. These studies are typically conducted by incubating the linker-drug conjugate in various biological media, such as plasma or lysosomal preparations, and with purified enzymes. nih.gov The release of the payload is then quantified over time, often using analytical methods like High-Performance Liquid Chromatography (HPLC). nih.gov

The profiling of Val-Cit versus Val-Ala linkers demonstrated that both were effectively cleaved by lysosomal enzymes, with drug release detected within the first hour of incubation. nih.gov However, the Val-Cit linker showed a slightly more efficient release profile. nih.gov Such detailed profiling allows researchers to select substrates that are specifically recognized by enzymes overexpressed in the target tissue, ensuring that the therapeutic agent is released preferentially at the site of action.

Table 2: Comparison of Enzymatic Cleavage of Val-Cit and Val-Ala Linkers by Lysosomal Enzymes nih.gov
Linker TypeTime PointObservation
Val-Cit5 minSmall amounts of released drug detected
1 hourSuccessful proteolysis and significant drug release
Val-Ala5 minSmall amounts of released drug detected
1 hourSuccessful proteolysis and significant drug release (slightly slower than Val-Cit)

Advanced Analytical and Spectroscopic Characterization Methodologies in H Cit Paba Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of H-Cit-PABA-containing linkers, payloads, and conjugates from reaction mixtures and for assessing their purity. These techniques leverage differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound-related compounds and their conjugates. HPLC methods are developed and validated to quantify these substances and assess their purity. Method validation typically involves establishing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), and robustness. science.govmdpi.comresearchgate.netnih.gov For instance, a validated HPLC-PDA-HRMS method was developed to investigate the biological stability and metabolism of compounds, demonstrating the application of HPLC coupled with detection methods for quantitative analysis and purity checks. mdpi.com The development of stability-indicating HPLC methods is crucial to monitor the degradation products of the analyte under various stress conditions. researchgate.net HPLC analysis can be performed using different column types and mobile phases depending on the properties of the analyte, such as using a C18 column with mixtures of methanol, water, and acetic acid for some analyses. science.gov The method's suitability is confirmed through validation parameters like good linear correlation coefficients and acceptable intra- and inter-day precision. science.gov

Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) for Conjugates

For larger molecules like ADCs containing this compound linkers, Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are crucial for characterization. SEC separates molecules based on their hydrodynamic size, making it suitable for assessing the purity and aggregation state of ADCs. acs.orgnih.govsepscience.comnovabioassays.comjst.go.jpdiva-portal.orglcms.cz Changes in aggregation with increasing drug-to-antibody ratio (DAR) can be measured by SEC. jst.go.jp SEC analysis of ADCs compared to unconjugated antibodies can show differences in retention time and peak shape, potentially indicating non-specific interactions with the column stationary phase due to attached hydrophobic drugs. nih.gov The addition of organic modifiers to the mobile phase can help overcome these non-specific effects during SEC. nih.gov

HIC separates proteins based on their surface hydrophobicity. This technique is particularly valuable for analyzing cysteine-linked ADCs, allowing for the separation of species with different drug loads (DAR) and the determination of the average DAR. acs.orgnih.govsepscience.comnovabioassays.comlcms.cznih.gov HIC analysis can reveal the distribution of drug-linked species, which is essential for characterizing the heterogeneity of ADC preparations. nih.gov The mild conditions used in HIC are beneficial for maintaining the native state of biomolecules. sepscience.com Both SEC and HIC are used for the characterization of ADCs, and their methods have been described in the literature. acs.org

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass Spectrometry (MS) provides detailed information about the molecular weight and fragmentation patterns of this compound, its linkers, payloads, and conjugates, aiding in identification and structural characterization. mdpi.comnih.govnovabioassays.comjst.go.jpnih.govresearchgate.netnih.gov MS is an indispensable tool in the characterization of biotherapeutics like ADCs. novabioassays.comlcms.cz

LC-MS/MS for Peptide Linker and Payload Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of peptide linkers, such as the Val-Cit sequence in this compound linkers, and their conjugated payloads. nih.govnih.gov LC-MS/MS methods can be developed and validated for the determination of PABA and its metabolites, demonstrating its utility in analyzing components related to the PABA moiety. nih.gov This technique allows for the quantitative analysis of bound small molecule drugs, free small molecule drugs, and related metabolites in complex biological matrices like plasma. creative-proteomics.com LC-MS/MS can also be used to investigate the stability and metabolism of compounds. mdpi.com For ADCs with cleavable linkers like mc-Val-Cit-PABC, specific LC-MS/MS methods can be developed for the determination of the intact conjugate and its released payload. nih.gov Sample stabilization strategies, such as adding protease inhibitors, may be necessary when analyzing cleavable linkers in biological samples using LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, including small molecules like this compound or its linker components. oxinst.comnih.govipb.ptamazon.comarkat-usa.org NMR provides information about the connectivity and spatial arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. oxinst.comnih.govipb.pt

High-resolution NMR techniques, including 1D (¹H, ¹³C) and 2D NMR experiments, are employed to assign resonances and determine the complete structure of compounds. nih.govipb.pt While direct examples of NMR specifically for this compound in the context of ADCs are not prominent in the provided snippets, NMR is broadly recognized as a powerful tool for confirming the structure of synthesized organic compounds and analyzing mixtures. oxinst.comnih.govamazon.com The characteristic chemical shifts and coupling constants observed in NMR spectra provide unique fingerprints for molecular identification and confirmation of synthetic routes. nih.govarkat-usa.org Advanced 2D NMR techniques are particularly useful for elucidating the structures of more complex molecules. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural elucidation of organic molecules, including this compound. These methods provide detailed information about the atomic connectivity and chemical environment within the molecule. ¹H NMR spectra are particularly useful for identifying different types of protons, their relative numbers, and their coupling interactions with neighboring protons, which helps in piecing together the molecular structure. The chemical shifts of proton signals are highly sensitive to the electronic environment, allowing differentiation between protons in various functional groups (e.g., aromatic, aliphatic, hydroxyl, carboxylic acid).

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each distinct carbon atom in the molecule typically gives rise to a separate signal in the ¹³C NMR spectrum, with chemical shifts characteristic of its hybridization and substituents. Analysis of ¹³C NMR data, often in conjunction with ¹H NMR data, allows for the complete assignment of carbon resonances and confirmation of the molecule's structural integrity. The application of these fundamental NMR techniques is essential for verifying the successful synthesis and purity of this compound.

Advanced NMR Applications in Conformational and Interaction Studies

Beyond basic structural confirmation, advanced NMR techniques can be employed to gain deeper insights into the properties of this compound. While specific detailed studies on this compound using these advanced methods were not prominently detailed in the immediate search results, the principles of these techniques are applicable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can provide through-bond and through-space correlation information. These correlations are invaluable for resolving complex spectral overlaps, confirming assignments, and understanding the connectivity of atoms within the this compound molecule. [General NMR principles] Such experiments can aid in determining the relative stereochemistry and preferred conformations of the molecule in solution.

Furthermore, advanced NMR methods can probe the interactions of this compound with other molecules. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide information about the hydrodynamic radius of this compound and detect the presence of aggregates or interactions with larger species based on diffusion rates. Saturation Transfer Difference (STD) NMR is a powerful technique for identifying the specific parts of this compound that interact with a receptor or binding partner. While specific data for this compound from these advanced NMR applications were not found in the provided snippets, these methodologies represent potential avenues for future research to understand the molecule's behavior in complex environments or its interactions with biological targets.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. For instance, the presence of carboxylic acid groups from the citric acid moiety would be indicated by strong absorption bands around 1700-1750 cm⁻¹ (C=O stretch) and broad absorptions in the 2500-3300 cm⁻¹ region (O-H stretch). Hydroxyl groups would also contribute to the O-H stretching region. The aromatic ring and the amino group from the PABA component would give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹) and potentially N-H stretching bands around 3300-3500 cm⁻¹. [General IR principles, supported by 1, 2, 3, 4, 5, 8, 9, 10, 11, 12, 13, 14, 15] Analysis of the IR spectrum provides confirmatory evidence for the presence of these key functional groups, supporting the proposed structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization

Fourier Transform Infrared (FTIR) spectroscopy is the most common implementation of IR spectroscopy used for the characterization of organic compounds like this compound. FTIR offers advantages such as higher sensitivity, faster data acquisition, and improved signal-to-noise ratio compared to older dispersive IR instruments. [General FTIR principles] The FTIR spectrum of this compound serves as a unique molecular fingerprint, allowing for its identification and differentiation from other compounds. By comparing the FTIR spectrum of a synthesized sample to that of a reference or predicted spectrum, researchers can confirm the identity and assess the purity of this compound. The precise frequencies and intensities of the absorption bands in the FTIR spectrum provide detailed information about the vibrational modes, which are influenced by the molecule's structure and conformation. FTIR spectroscopy is therefore a vital tool in the characterization pipeline for this compound.

Application of UV-Vis Spectroscopy in Analytical Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems, which absorb UV-Vis light. PABA, a component of this compound, contains an aromatic ring with an amino substituent, a well-known chromophore that absorbs strongly in the UV region. Consequently, this compound is expected to exhibit characteristic UV absorption bands.

UV-Vis spectroscopy can be applied in the analytical research of this compound for several purposes. It is commonly used for the quantitative determination of this compound concentration in solutions by measuring the absorbance at its maximum wavelength (λmax) using the Beer-Lambert Law. This is particularly useful in studies involving the solubility, stability, or release of this compound. UV-Vis spectroscopy can also be used to monitor reactions involving this compound or to detect its presence in mixtures. Changes in the UV-Vis spectrum can also provide insights into the molecule's environment or potential interactions that affect its electronic transitions.

Computational Chemistry and Molecular Modeling of H Cit Paba Systems

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are fundamental in understanding the electronic structure and reactivity of molecules like H-Cit-PABA. These methods can provide detailed information about bond energies, charge distribution, and reaction pathways, which are crucial for predicting the linker's behavior in various chemical and biological environments.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic properties and reaction mechanisms of molecular systems. For peptide-based linkers such as this compound and the analogous Val-Cit-PABA, DFT can be employed to analyze the energetics and transition states involved in their synthesis and, more importantly, their enzymatic cleavage. DFT calculations can help elucidate the reaction pathway of the self-immolative PAB spacer, which is triggered after the enzymatic cleavage of the dipeptide, leading to the release of the cytotoxic payload. Studies utilizing DFT have been applied to analyze reaction pathways in various chemical processes, demonstrating its capability to model complex transformations and determine activation energies chemistryviews.orgnih.govarxiv.orgrsc.org. While specific DFT studies on the this compound cleavage pathway were not explicitly found, analogous studies on the PAB-based self-immolation mechanism and peptide bond hydrolysis by proteases using DFT are relevant for understanding the potential applications of this method to this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, often coupled with Molecular Dynamics (MD) simulations, is essential for understanding the flexibility and preferred three-dimensional structures of this compound in different environments (e.g., in solution, conjugated to an antibody, or within an enzyme active site). MD simulations can provide dynamic information about the linker's behavior over time, including its interactions with solvent molecules and proteins. This is particularly important for flexible molecules like peptide linkers. MD simulations allow researchers to explore the conformational space of the linker, assess its stability, and understand how its conformation might influence enzyme recognition and cleavage researchgate.netpsu.edufrontiersin.orgnih.govmedchemexpress.com. While direct MD studies on this compound were not specifically identified, MD simulations are commonly used for studying the dynamics of peptides and their interactions with proteins, providing a valuable approach for characterizing the behavior of the H-Cit dipeptide component and the entire this compound linker. Conformational analysis of molecules, including the determination of preferred dihedral angles and energy landscapes, can be performed using computational methods fqs.pl.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking and ligand-protein interaction studies are crucial for understanding how this compound, particularly its H-Cit dipeptide component, interacts with the enzymes responsible for its cleavage within the target cell, such as lysosomal proteases like cathepsin B nih.govtcichemicals.com.

Modeling of this compound Linker Interactions with Cleaving Enzymes

Molecular docking simulations predict the binding orientation and affinity of a ligand (in this case, the this compound linker or its dipeptide part) to a protein target (the cleaving enzyme). This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. Modeling the interaction of peptide linkers like Val-Cit-PABA with cathepsin B has been a significant area of research to understand the basis of enzymatic cleavage in ADCs nih.gov. These studies often involve docking the peptide sequence into the enzyme's active site to identify favorable binding poses and estimate binding energies nih.govmalariaworld.orgekb.egekb.egresearchgate.net. Applying similar methodologies to this compound can help predict its susceptibility to cleavage by specific proteases and inform linker design for optimal release kinetics.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods play a vital role in exploring the Structure-Activity Relationship (SAR) of this compound and its derivatives. By computationally modifying the linker structure (e.g., altering the dipeptide sequence, introducing substituents on the PAB group) and predicting the impact on properties like enzyme binding affinity or cleavage rate using docking and QM calculations, researchers can establish SARs without extensive experimental synthesis and testing. This allows for the rational design of modified linkers with improved properties. Computational approaches, including 3D-QSAR and molecular docking, have been used to explore SARs for various compounds, including PABA derivatives, to understand the structural features required for activity nih.govresearchgate.net. Applying these techniques to this compound can help identify optimal structural modifications for enhanced stability in circulation and efficient release at the target site. The interaction between the linker and payload can also influence the payload's biological behavior, highlighting the importance of computational studies in understanding these complex relationships researchgate.net.

De Novo Design and Virtual Screening of this compound Inspired Scaffolds

Computational approaches, such as de novo design and virtual screening, can be used to discover novel linker structures inspired by the this compound motif. De novo design methods aim to generate entirely new molecular structures with desired properties, such as specific cleavage characteristics or improved stability nih.govbiorxiv.org. Virtual screening involves computationally evaluating large libraries of existing or generated compounds to identify potential candidates with favorable properties. These techniques can be applied to identify new peptide sequences that could replace H-Cit or modified PAB structures that enhance linker performance. While specific examples of de novo design or virtual screening focused solely on this compound were not detailed, these methods are increasingly used in drug discovery and linker design to explore chemical space and identify promising scaffolds frontiersin.orgresearchgate.net.

Research Applications of H Cit Paba Derivatives and Analogues in Molecular Design

Development of H-Cit-PABA as a Chemical Probe for Biochemical Pathways

While not typically employed as a standalone chemical probe for broad biochemical pathway analysis, the this compound unit, especially as part of dipeptide linkers like Val-Cit-PABA, functions as a highly specific probe for intracellular enzymatic activity, particularly that of lysosomal proteases such as cathepsin B. The design principle relies on the selective cleavage of the dipeptide sequence (e.g., Val-Cit) by these enzymes, which are often overexpressed in cancer cells genemedi.netosf.io. This enzymatic cleavage triggers the subsequent release of a payload molecule. Thus, this compound-containing linkers serve as molecular tools to study and exploit the proteolytic environment of target cells for controlled drug release osf.iotcichemicals.com. The cleavage of the Val-Cit bond by cathepsin B is a well-established mechanism utilized in the design of cleavable linkers for ADCs tcichemicals.com.

Rational Design of this compound-Containing Bioconjugates

The rational design of bioconjugates incorporating the this compound unit, predominantly in the form of Val-Cit-PABA, is centered on achieving a balance between stability in systemic circulation and efficient release of the active payload at the target site nih.gov. Antibody-drug conjugates (ADCs), which consist of an antibody, a linker, and a cytotoxic payload, are a prime example where this linker technology is widely applied mdpi.comnih.gov. The Val-Cit dipeptide is recognized as a substrate for lysosomal proteases, ensuring that the linker is cleaved upon internalization into target cells tcichemicals.com. The PABA (p-aminobenzyl alcohol) part of the linker acts as a self-immolative spacer. Once the Val-Cit bond is cleaved, the PABA unit undergoes a spontaneous 1,6-elimination, releasing the free drug payload genemedi.netosf.io. This design ensures that the potent cytotoxic drug is liberated in its active form within the target cell, minimizing systemic exposure and off-target toxicity nih.gov.

Strategic Modifications to Enhance Linker Stability and Cleavability

Strategic modifications to the Val-Cit-PABA linker are explored to optimize its performance. One key area of modification involves altering the dipeptide sequence or introducing other amino acids to fine-tune the recognition and cleavage by specific proteases or to improve plasma stability . For instance, comparisons between Val-Cit and Val-Ala dipeptides have been made, showing similar buffer stability and cathepsin B release efficiency in some contexts, although Val-Ala might offer advantages in reducing aggregation at high drug-to-antibody ratios (DAR) genemedi.net.

Design of Novel Linker-Payload Combinations Incorporating this compound

The Val-Cit-PABA linker architecture has been successfully combined with a variety of highly potent cytotoxic payloads in the design of ADCs medchemexpress.comuni.lufishersci.bedrugtargetreview.com. Prominent examples include its use with auristatins like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), as well as duocarmycins frontiersin.orgacs.orgjst.go.jpsynaffix.com. The choice of payload is critical and depends on its potency, mechanism of action, and the presence of a suitable functional group for attachment to the PABA spacer, often via a carbamate (B1207046) linkage genemedi.netnih.gov. The modular nature of the Val-Cit-PABA linker allows for its conjugation to diverse payloads, enabling the development of targeted therapies for different types of cancer njbio.com. The design process involves synthesizing the linker-payload intermediate, which is then conjugated to the antibody acs.org.

Mechanistic Research on Drug Release from this compound Based Systems

Mechanistic research on drug release from systems incorporating the this compound unit, primarily within Val-Cit-PABA linkers, focuses on understanding the sequence of events that lead to the liberation of the active drug within the target cell. This process is predominantly enzymatic and occurs within the lysosomal compartment after the ADC is internalized via receptor-mediated endocytosis osf.ionih.gov.

Elucidation of Intracellular Drug Release Kinetics

The intracellular drug release from Val-Cit-PABA linkers is initiated by the enzymatic cleavage of the Val-Cit peptide bond by lysosomal proteases, particularly cathepsin B, which is abundant in the lysosomes of cancer cells genemedi.netosf.iotcichemicals.com. Following this cleavage, the unstable p-aminobenzyl alcohol carbamate moiety undergoes a spontaneous 1,6-elimination reaction genemedi.netosf.io. This elimination releases carbon dioxide and a reactive p-azaquinone methide intermediate, which is quickly hydrolyzed to yield the free drug with a terminal amine or hydroxyl group, depending on the linkage to the payload genemedi.net.

Research aims to elucidate the kinetics of these steps within the complex intracellular environment. Factors influencing the rate of release include the concentration and activity of lysosomal enzymes, the efficiency of ADC internalization and trafficking to lysosomes, and the chemical stability of the linker-payload construct within the lysosome nih.gov. While specific kinetic data tables were not provided in the search results, the described mechanism implies that the rate of cathepsin B cleavage and the subsequent self-immolation dictate the speed of drug release.

Impact of Linker Chemistry on Payload Dissociation Pathways

The chemical design of the linker significantly impacts the payload dissociation pathway and efficiency. The stability of the Val-Cit bond to plasma proteases is crucial to prevent premature drug release in circulation, which would lead to systemic toxicity nih.gov. The Val-Cit sequence was specifically chosen for its relative resistance to cleavage by proteases present in the bloodstream compared to lysosomal enzymes tcichemicals.com.

Modifications to the linker, such as changes in the dipeptide sequence or the introduction of steric bulk or hydrophilic groups (like PEG), can influence both plasma stability and the efficiency of lysosomal cleavage mdpi.com. For example, studies have shown that the length and composition of spacer units can affect the rate of cathepsin-mediated cleavage mdpi.com. An unstable linker in serum can lead to undesirable payload release, while inefficient cleavage within the cell may result in reduced antitumor activity nih.gov. Therefore, careful design of the linker chemistry is essential to ensure that the payload is released specifically and effectively at the intended intracellular site, maximizing therapeutic efficacy and minimizing off-target effects nih.gov. The self-immolative nature of the PABA unit ensures that the payload is released in its active form, without residual linker fragments attached genemedi.net.

Q & A

Q. How can this compound researchers leverage open-access data repositories to accelerate discovery?

  • Methodology : Deposit raw NMR/HPLC datasets in repositories like Zenodo or Figshare, using FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite datasets with persistent identifiers (DOIs) in publications. Collaborate via platforms like GitHub for code sharing (e.g., MD simulation scripts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.